3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide
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Overview
Description
3-[(Adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide is a complex organic compound featuring an adamantane core, a formamide group, and a cyano-phenylethyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with adamantane-1-carboxylic acid and 1-cyano-2-phenylethylamine.
Reaction Steps:
Adamantane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.
The resulting acid chloride is then reacted with 1-cyano-2-phenylethylamine in the presence of a base such as triethylamine to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and reaction time to optimize yield and purity.
Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the target site.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Primary amines or alcohols.
Substitution Products: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial or antiviral activities. Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide exerts its effects involves binding to specific molecular targets. The adamantane core interacts with enzymes or receptors, while the cyano-phenylethyl group may modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Adamantane derivatives: These compounds share the adamantane core but differ in functional groups.
Cyano-phenylethyl derivatives: These compounds have similar cyano-phenylethyl moieties but different core structures.
Uniqueness: The combination of the adamantane core with the cyano-phenylethyl group and the formamide moiety makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide in various scientific fields and its potential applications
Properties
IUPAC Name |
N-[3-[(1-cyano-2-phenylethyl)amino]-3-oxopropyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c24-15-20(11-16-4-2-1-3-5-16)26-21(27)6-7-25-22(28)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-5,17-20H,6-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPXZQHMDOQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)NC(CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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